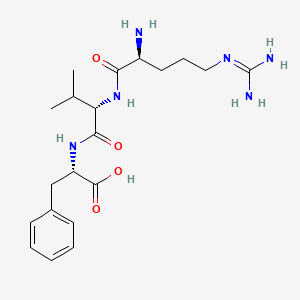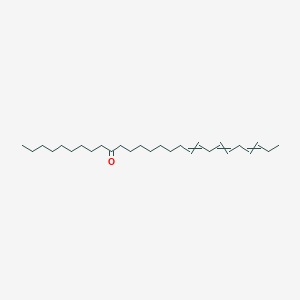![molecular formula C14H28O2 B14231291 (2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol CAS No. 825636-94-0](/img/structure/B14231291.png)
(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol is a chiral compound with significant applications in various fields of chemistry and industry. This compound features a tert-butyl group attached to a cyclohexyl ring, which is further connected to a butanol moiety. The stereochemistry of the compound is defined by the (2R) and (1S,2R) configurations, which play a crucial role in its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol typically involves the reaction of a tert-butylcyclohexanol derivative with a butanol derivative under specific conditions. One common method involves the use of a strong base to deprotonate the hydroxyl group of the butanol derivative, followed by nucleophilic substitution with the tert-butylcyclohexanol derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of strong bases or acids to facilitate the replacement of the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in different alcohol derivatives.
Applications De Recherche Scientifique
(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and reactivity with enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s overall reactivity and selectivity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylcyclohexanol: Shares the tert-butyl and cyclohexyl moieties but lacks the butanol group.
tert-Butylbutanol: Contains the tert-butyl and butanol groups but lacks the cyclohexyl ring.
Cyclohexylbutanol: Features the cyclohexyl and butanol groups but lacks the tert-butyl group.
Uniqueness
(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct reactivity and applications compared to its similar compounds .
Propriétés
Numéro CAS |
825636-94-0 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
(2R)-1-[(1S,2R)-2-tert-butylcyclohexyl]oxybutan-2-ol |
InChI |
InChI=1S/C14H28O2/c1-5-11(15)10-16-13-9-7-6-8-12(13)14(2,3)4/h11-13,15H,5-10H2,1-4H3/t11-,12+,13+/m1/s1 |
Clé InChI |
GQBVHGLNSHPKPG-AGIUHOORSA-N |
SMILES isomérique |
CC[C@H](CO[C@H]1CCCC[C@@H]1C(C)(C)C)O |
SMILES canonique |
CCC(COC1CCCCC1C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)




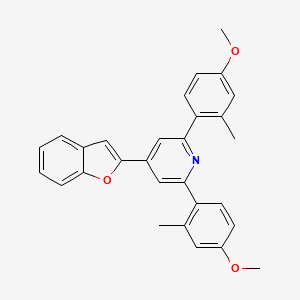
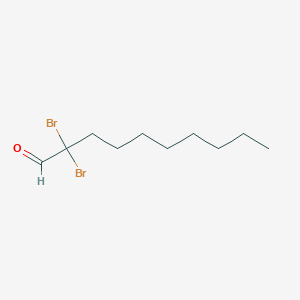
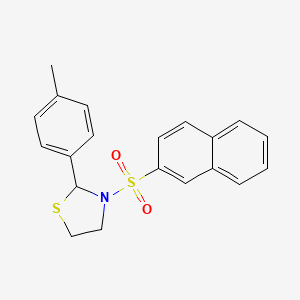
![N-[(2,3-Dimethoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14231266.png)

